molecular formula C23H23N5O3S B2842481 2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(o-tolyl)butanamide CAS No. 1243096-17-4

2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(o-tolyl)butanamide

Número de catálogo B2842481
Número CAS: 1243096-17-4
Peso molecular: 449.53
Clave InChI: VIXNPGLLJAWISR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound belongs to the class of [1,2,4]triazolo[4,3-a]pyrazine derivatives . These derivatives have been studied for their potential as c-Met kinase inhibitors . The compound has a complex structure with multiple functional groups, including a methoxyphenyl group, a triazolopyrazine core, and a tolyl group.


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a [1,2,4]triazolo[4,3-a]pyrazine core. This core is substituted with a 3-methoxyphenyl group at the 7-position and a thio-butanamide group at the 2-position. The butanamide group is further substituted with an o-tolyl group .

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Researchers have synthesized a series of novel compounds related to the [1,2,4]triazolo[4,3-a]pyrazine scaffold, demonstrating a methodology for creating a variety of derivatives. These compounds have been evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria, revealing potent inhibitory activity in some derivatives comparable to standard drugs like streptomycin (C. S. Reddy et al., 2013).

Anticancer and Antioxidant Activities

Another aspect of research on [1,2,4]triazolo[4,3-a]pyrazine derivatives focuses on their anticancer and antioxidant activities. Novel derivatives have been synthesized and shown to exhibit promising anticancer activity against various cancer cell lines, including human glioblastoma and breast cancer cells. Some derivatives have also demonstrated significant antioxidant activity, highlighting their potential in cancer treatment and prevention (I. Tumosienė et al., 2020).

Cardiovascular Applications

Research into the cardiovascular applications of [1,2,4]triazolo[4,3-a]pyrazine derivatives has identified compounds with potent coronary vasodilating and antihypertensive activities. This suggests potential use in developing new therapeutic agents for cardiovascular diseases (Y. Sato et al., 1980).

Targeting Specific Receptors

The versatility of the [1,2,4]triazolo[4,3-a]pyrazine scaffold has been exploited to design potent antagonists for specific receptors, such as the adenosine human receptor. These studies not only contribute to the understanding of receptor-ligand interactions but also offer a pathway to novel therapeutic agents for treating diseases like Parkinson's (M. Falsini et al., 2017).

Direcciones Futuras

The future directions for this compound could involve further studies to evaluate its potential as a c-Met kinase inhibitor, given the promising results observed with similar [1,2,4]triazolo[4,3-a]pyrazine derivatives . Additionally, the compound’s complex structure offers multiple points of modification, which could be explored in the design of new derivatives with improved properties.

Propiedades

IUPAC Name

2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(2-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c1-4-19(21(29)24-18-11-6-5-8-15(18)2)32-23-26-25-20-22(30)27(12-13-28(20)23)16-9-7-10-17(14-16)31-3/h5-14,19H,4H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXNPGLLJAWISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1C)SC2=NN=C3N2C=CN(C3=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.